molecular formula C13H16N2O4 B13519515 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13519515
M. Wt: 264.28 g/mol
InChI Key: GFKHSBMFBWGFDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar compounds to 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid include:

These compounds also feature the Boc protecting group and are used in similar applications in organic synthesis. The uniqueness of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid lies in its specific structure and the reactivity of the pyrrolopyridine core, which can be exploited in the synthesis of diverse chemical entities.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-6-8-10(15)5-4-9(14-8)11(16)17/h4-5H,6-7H2,1-3H3,(H,16,17)

InChI Key

GFKHSBMFBWGFDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)C(=O)O

Origin of Product

United States

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